4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-7-12(2)9-15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWOJWQQKLUHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3,5-dimethylaniline.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with 3,5-dimethylaniline to form the target compound.
Chemical Reactions Analysis
4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various bacterial strains. The thiazole ring is believed to play a crucial role in this activity by interacting with microbial enzymes or structures.
Inhibition of Monoamine Oxidase
Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases and mood disorders. The synthesized compounds demonstrated promising inhibitory activity against MAO-A isoforms, indicating their potential as therapeutic agents for conditions like depression and anxiety disorders .
Cancer Treatment
The compound has shown promise in cancer research as a potential RET kinase inhibitor. RET kinases are implicated in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer. Preliminary studies suggest that derivatives containing the thiazole structure may effectively inhibit RET kinase activity, leading to reduced tumor proliferation .
Pesticidal Properties
The unique chemical structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Compounds with similar structures have been evaluated for their effectiveness against agricultural pests and pathogens, indicating a pathway for developing new crop protection agents.
Polymer Chemistry
The compound's ability to form stable complexes with various metal ions opens avenues for its application in polymer chemistry. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound induces the generation of ROS, causing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring and chlorophenyl group but lacks the dimethylanilino moiety, resulting in different biological activities.
N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine-1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide: This compound has a similar thiadiazole ring but different substituents, leading to distinct pharmacological properties.
Biological Activity
4-chloro-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound with a complex structure that includes a benzamide core and a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features contribute to its interaction with various biological targets, making it a subject of interest for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS with a molecular weight of 399.9 g/mol. The presence of a chlorine atom at the para position enhances its reactivity, while the thiazole ring introduces additional biological significance.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 921541-59-5 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. In vitro studies have demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing the thiazole moiety have shown moderate to high potency as RET kinase inhibitors in cancer therapy . The mechanism of action often involves the inhibition of specific kinases that play crucial roles in tumor growth and survival.
Antiviral Activity
The compound's structure suggests potential antiviral properties as well. Thiadiazole derivatives have been reported to exhibit inhibitory effects against viral RNA polymerases, which are essential for viral replication. For example, certain thiazole-based compounds have demonstrated high efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity with IC50 values in the low micromolar range .
Case Studies
- RET Kinase Inhibition : In a study evaluating various benzamide derivatives, it was found that compounds structurally related to this compound significantly inhibited RET kinase activity both at the molecular and cellular levels. This inhibition correlated with reduced cell proliferation in RET-driven tumors .
- Antiviral Efficacy : Another study focused on the antiviral potential of thiazole derivatives highlighted that specific substitutions on the thiadiazole ring enhanced inhibitory activity against HCV. Compounds similar to this compound were noted for their ability to lower viral loads in infected cell lines .
Comparative Analysis with Related Compounds
A comparative analysis of related benzamide derivatives reveals distinct biological profiles based on structural variations:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(3,5-dimethylphenyl)benzamide | Lacks thiazole moiety | Primarily studied for antimicrobial activity |
| N-(4-pyrrolidin-3-ylphenyl)benzamide | Contains a pyrrolidine ring | Exhibits neuropharmacological activities |
| 4-chloro-N-(4-piperidin-3-ylphenyl)benzamide | Contains a piperidine ring | Potential applications in neurological disorders |
The unique combination of substituents on the benzamide and thiadiazole rings in this compound contributes to its distinct biological profile and therapeutic potential.
Q & A
Basic: How can the synthetic yield of the compound be optimized in multi-step reactions?
Methodological Answer:
Optimization involves systematic variation of reaction parameters. Key steps include:
- Temperature Control : Maintaining 60–80°C during cyclization of the thiadiazole core to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
- Catalyst Screening : Use of triethylamine as a base in carbamoylation steps to accelerate nucleophilic substitution .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
A combination of techniques is critical:
- X-ray Crystallography : Resolves stereochemical ambiguity in the thiadiazole and benzamide moieties .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 487.0825) .
Advanced: How can computational modeling predict the compound’s reactivity in biological systems?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulates interactions with target enzymes (e.g., cyclooxygenase-2) to identify reactive sites .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior .
- Molecular Dynamics (MD) : Models ligand-protein binding stability over time, guiding analog design .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use orthogonal assays (e.g., cell viability via MTT and ATP-luciferase) to cross-validate cytotoxicity results .
- Control for Redox Interference : Include ROS scavengers (e.g., NAC) in antioxidant assays to isolate direct effects .
- Structural Confirmation : Re-characterize batches post-assay to rule out degradation (e.g., HPLC-MS) .
Advanced: What strategies improve pharmacokinetics in analog design?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 3,5-dimethylphenyl group with trifluoromethylpyridine to enhance metabolic stability .
- LogP Optimization : Introduce hydrophilic groups (e.g., sulfonamides) to reduce hydrophobicity (target LogP <3) .
- Prodrug Derivatization : Mask the sulfanyl group as a disulfide to improve oral bioavailability .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Screening : NCI-60 cell line panel for IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDAC inhibition .
Advanced: How to employ advanced NMR techniques for stereochemical analysis?
Methodological Answer:
- NOESY/ROESY : Detects spatial proximity between the chloro-benzamide and thiadiazole protons to confirm spatial orientation .
- Chiral Shift Reagents : Use Eu(hfc)₃ to resolve enantiomers in asymmetric syntheses .
- Dynamic NMR : Monitors conformational exchange in the carbamoyl group at variable temperatures .
Basic: What purification methods ensure high purity for in vivo studies?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials .
- Prep-HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient for >99% purity .
- Ion-Exchange Chromatography : Removes charged impurities (e.g., residual catalysts) .
Advanced: How to integrate heterogeneous catalysis in large-scale synthesis?
Methodological Answer:
- Solid-Supported Reagents : Use polymer-bound EDCI for amide coupling to simplify catalyst recovery .
- Flow Chemistry : Continuous-flow reactors with immobilized Pd catalysts for Suzuki-Miyaura cross-coupling steps .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
Advanced: How can QM/MM simulations study interaction mechanisms with biological targets?
Methodological Answer:
- Active Site Mapping : QM/MM identifies key residues (e.g., His⁹³ in COX-2) interacting with the chloro-benzamide group .
- Transition State Analysis : Calculates activation energy for covalent bond formation with cysteine proteases .
- Free Energy Perturbation (FEP) : Predicts binding affinity changes upon methyl group substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
